![molecular formula C13H21F2NO4 B2538416 4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid CAS No. 2243514-08-9](/img/structure/B2538416.png)
4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, MS) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity) .Scientific Research Applications
Organic Synthesis and Drug Development
Boric acid compounds play a crucial role in organic synthesis and drug discovery. Researchers often use them for glycol protection, asymmetric synthesis of amino acids, and reactions like Diels–Alder and Suzuki coupling. In drug applications, boric acid derivatives serve as enzyme inhibitors or specific ligands. For instance, studies have shown that enzymes produced by boric acid compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drug design .
Anticancer Properties
EN300-6473561 has demonstrated anticancer potential. Research by Kim’s group revealed that enzymes produced by boric acid compounds generate highly reactive oxygen species, leading to apoptosis in human colon cancer cells (HCT116) and HeLa cells. Additionally, low concentrations of boric acid inhibited the growth of lung cancer cells (H1299 and COR-L23p) .
Fluorescent Probes
Boric acid compounds can act as fluorescent probes. EN300-6473561 may be used to identify hydrogen peroxide, saccharides, copper ions, fluorine ions, and catecholamine substances. These applications are valuable in analytical chemistry and bioimaging .
Materials Science and Crystallography
EN300-6473561’s crystal structure has been studied using X-ray diffraction. Understanding its molecular arrangement aids in designing novel materials with specific properties. The compound’s conformational analysis, electrostatic potential, and frontier molecular orbitals provide insights into its behavior .
Boron-Based Catalysts
Boric acid derivatives, including EN300-6473561, can serve as catalysts in various chemical reactions. Their unique properties make them attractive candidates for promoting specific transformations in organic synthesis .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,4-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9-5-4-8(10(17)18)6-7-13(9,14)15/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWIJIWLMHEECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CCC1(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |
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